4-iodo-N-(pyrrolidin-2-ylmethyl)aniline
Description
4-Iodo-N-(pyrrolidin-2-ylmethyl)aniline is an aniline derivative featuring an iodine atom at the para position of the aromatic ring and a pyrrolidin-2-ylmethyl group attached to the nitrogen atom. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Properties
Molecular Formula |
C11H15IN2 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
4-iodo-N-(pyrrolidin-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H15IN2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11,13-14H,1-2,7-8H2 |
InChI Key |
VQZQDSQZGBRAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CNC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Comparable Compounds
Reactivity and Coordination Chemistry
- Iodine vs. Halogen Substituents : The iodine atom in 4-iodo-N-(pyrrolidin-2-ylmethyl)aniline enhances electrophilic substitution reactivity compared to bromo or chloro analogs. For example, in Suzuki-Miyaura coupling, iodine’s superior leaving-group ability facilitates cross-coupling reactions .
- Pyrrolidine vs. Pyridine Coordination : The pyrrolidine group in the target compound can act as a bidentate ligand, coordinating via the amine and adjacent CH₂ groups. In contrast, pyridyl-substituted analogs (e.g., 4-Chloro-N-(2-pyridyl)aniline) rely solely on pyridyl N for metal binding, limiting their coordination flexibility .
- Dihedral Angles and Conformation : In related Re(I) complexes, the dihedral angle between aromatic rings in 4-iodo-N-(pyridin-2-ylmethylidene)aniline is 46.2°, indicating moderate steric hindrance. This contrasts with more flexible pyrrolidine-based ligands, which may adopt varied conformations in coordination polymers .
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